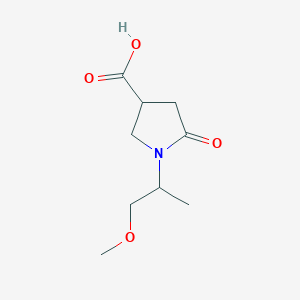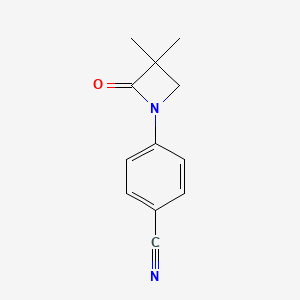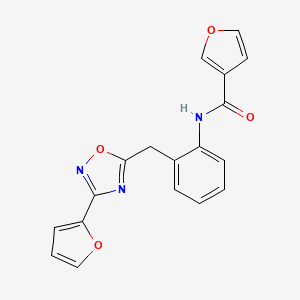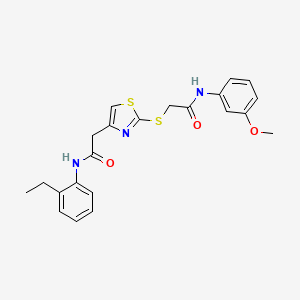
1-(2-Methoxy-1-methyl-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxy-1-methyl-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid, also known as MMEPC, is an organic compound that has been used in a variety of scientific research applications. MMEPC is a derivative of the amino acid, pyrrolidine, and is composed of a five-membered heterocyclic ring structure with a carboxylic acid group attached to the three-carbon atom. This compound has been widely studied due to its unique structure and its potential applications in the field of chemical synthesis and biochemistry.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
A series of pyrrolidine derivatives, including those related to the mentioned compound, have been synthesized and tested for their antibacterial properties. For instance, analogs derived from pyrrolidine structures have shown promising results against a range of bacterial strains. Notably, certain pyrrolidine analogs exhibited significant in vitro antibacterial activity, highlighting their potential as scaffolds for developing new antibacterial agents (Egawa et al., 1984).
Chemical Synthesis and Structural Analysis
Research into the synthesis and structural analysis of pyrrolidine derivatives has led to the development of methodologies for creating complex molecules. For example, the x-ray powder diffraction data for compounds related to the target molecule have provided insights into their crystal structures, aiding in the understanding of their chemical properties and reactions (Qing Wang et al., 2017). This structural information is crucial for the rational design of molecules with desired properties.
Photoreactive Properties
Investigations into the photoreactivity of pyrrolidine and pyridine derivatives have revealed interesting behaviors under different atmospheric conditions. Such studies are essential for applications in photochemistry and the development of light-sensitive compounds. For example, the UV-irradiation of certain pyridine derivatives in the presence of sulfuric acid leads to specific methoxylation reactions, which are influenced by the presence of oxygen (Sugiyama et al., 1984).
Synthesis of Tetramic Acids and Derivatives
The synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives from pyrrolidine precursors has been extensively studied. These compounds have a wide range of applications, including their use as building blocks in organic synthesis and potential biological activities. Methods for their synthesis and transformation into various derivatives have been developed, showcasing the versatility of pyrrolidine-based compounds (Mulholland et al., 1972).
Asymmetric Synthesis and Catalysis
The use of pyrrolidine derivatives in asymmetric synthesis and catalysis has been explored, with findings indicating their effectiveness as chiral auxiliaries or catalysts in stereoselective reactions. This research opens up pathways for the production of enantiomerically pure compounds, which are of great importance in pharmaceuticals and fine chemicals (Ito et al., 1984).
Eigenschaften
IUPAC Name |
1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-6(5-14-2)10-4-7(9(12)13)3-8(10)11/h6-7H,3-5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDJRWSVGLMXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1CC(CC1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-1-methyl-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2725397.png)


methanone](/img/structure/B2725404.png)
![8,8-Difluorodispiro[2.0.34.13]octane-6-carboxylic acid](/img/structure/B2725405.png)


![N-(2-chlorobenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2725408.png)
![2-bromo-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2725409.png)
![6-Chloro-N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2725414.png)
![8-(3-(4-benzylpiperidin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2725416.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2725417.png)

![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2725419.png)